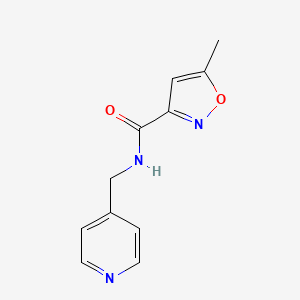
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide, also known as PBOX-15, is a small molecule compound that has gained attention in the scientific community due to its potential as an anticancer agent. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects on cancer cells.
Mechanism of Action
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This pathway is initiated by the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to cell death. 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell proliferation, apoptosis, and inflammation. Inhibition of this pathway can lead to the suppression of tumor growth.
Biochemical and Physiological Effects
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to selectively bind to cancer cells and induce apoptosis, while having minimal effects on normal cells. This selectivity is thought to be due to the overexpression of certain proteins in cancer cells, such as Hsp90 and GRP78, which 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to target. In addition, 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in lab experiments is its selectivity for cancer cells, which allows for the study of cancer-specific effects. Another advantage is its potential as a diagnostic tool, as it can be used for imaging purposes. However, one limitation of using 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in combination with other anticancer agents, such as chemotherapy drugs and radiation therapy, to determine if it can enhance their effects. In addition, further studies are needed to determine the safety and efficacy of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in vivo, as well as its potential as a diagnostic tool.
Synthesis Methods
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide can be synthesized using various methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with pyridine-4-carboxaldehyde in the presence of a coupling agent such as EDCI or DCC. This reaction results in the formation of a Schiff base, which is then reduced to form 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide. Other methods include the reaction of 5-methylisoxazole-3-carboxylic acid with pyridine-4-carboxylic acid hydrazide in the presence of a coupling agent, as well as the reaction of 5-methylisoxazole-3-carboxylic acid with 4-(chloromethyl)pyridine hydrochloride in the presence of a base.
Scientific Research Applications
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has also been studied for its potential as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy on cancer cells. In addition, 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been studied for its potential as a diagnostic tool, as it has been shown to selectively bind to cancer cells and can be used for imaging purposes.
properties
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(14-16-8)11(15)13-7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYLIPXCOVRWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
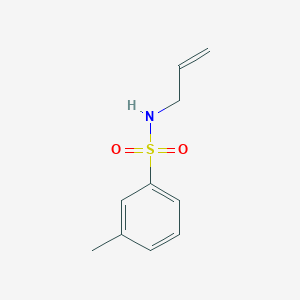


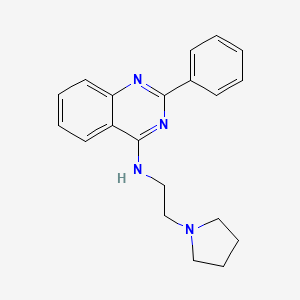
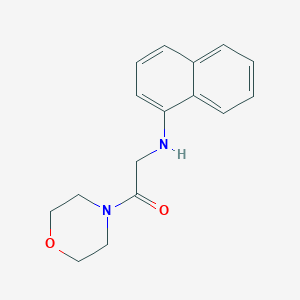
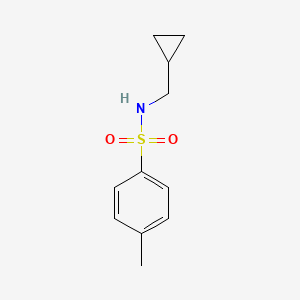
![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)
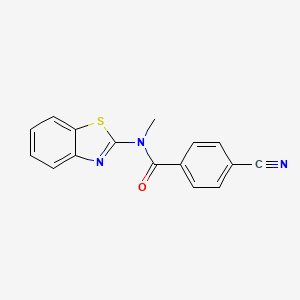
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)